molecular formula C5H14O11P2 B1255342 D-Ribose 5-diphosphate

D-Ribose 5-diphosphate

Cat. No. B1255342
M. Wt: 312.11 g/mol
InChI Key: DUQMUVMFEODVAE-LMVFSUKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-ribose 5-diphosphate is a ribose diphosphate. It derives from a D-ribose.

Scientific Research Applications

  • Metabolic Dysfunction in Critical Illness : Liaudet (2002) discussed the activation of poly(adenosine 5′-diphosphate) ribose polymerase in response to DNA damage induced by free radicals. This activation can deplete intracellular nicotinamide adenine dinucleotide, impacting glycolysis, mitochondrial electron transport, and ATP formation, which may contribute to cell dysfunction and necrosis in critical illnesses (Liaudet, 2002).

  • Synthesis of Cyclic Adenosine 5′-Diphosphate Ribose Receptor Agonist : Swarbrick and Potter (2012) reported the first total synthesis of a stable cyclic adenosine 5′-diphosphate ribose (cADPR) receptor agonist, which has potential applications in understanding the Ca2+ release mechanism and structure-activity relationships of this second messenger (Swarbrick & Potter, 2012).

  • Phosphoribosyl Diphosphate (PRPP) Utilization : Hove-Jensen et al. (2016) discussed the biosynthesis and enzymology of Phosphoribosyl Diphosphate (PRPP), highlighting its role in the biosynthesis of nucleotides and other important biological molecules (Hove-Jensen et al., 2016).

  • Role in Phosphonate Degradation and NAD Biosynthesis : Hove-Jensen et al. (2003) examined the role of ribose 1,5-bisphosphokinase in the synthesis of 5-phospho-d-ribosyl α-1-diphosphate (PRPP) in Escherichia coli, which is essential for both phosphonate degradation and NAD biosynthesis pathways (Hove-Jensen et al., 2003).

  • Enzyme Committed to Decaprenylphosphoryl-D-arabinose Synthesis : Huang et al. (2005) identified and expressed the Mycobacterium tuberculosis gene encoding 5-Phospho-α-D-ribose-1-diphosphate: decaprenyl-phosphate 5-phosphoribosyltransferase, a key enzyme in the synthesis of decaprenylphosphoryl-d-arabinose, which is important in mycobacterial cell wall synthesis (Huang et al., 2005).

properties

Molecular Formula

C5H14O11P2

Molecular Weight

312.11 g/mol

IUPAC Name

phosphono [(2R,3S,4S)-2,3,4,5-tetrahydroxypentyl] hydrogen phosphate

InChI

InChI=1S/C5H14O11P2/c6-1-3(7)5(9)4(8)2-15-18(13,14)16-17(10,11)12/h3-9H,1-2H2,(H,13,14)(H2,10,11,12)/t3-,4+,5-/m0/s1

InChI Key

DUQMUVMFEODVAE-LMVFSUKVSA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)O)O)O)O)O

Canonical SMILES

C(C(C(C(COP(=O)(O)OP(=O)(O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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